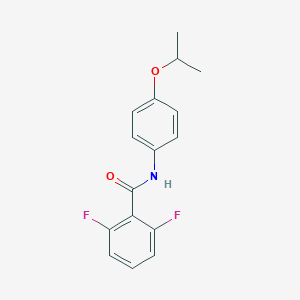
N-butyl-4-(2-ethoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(2-ethoxyethoxy)benzamide, also known as NBEEB, is a chemical compound used in scientific research for its unique properties. It is a white to off-white crystalline powder that is soluble in organic solvents and water. NBEEB has a molecular formula of C16H25NO3 and a molecular weight of 279.38 g/mol.
Mécanisme D'action
N-butyl-4-(2-ethoxyethoxy)benzamide acts as a selective inhibitor of protein kinase CK2 by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its target proteins, which ultimately leads to a disruption of cellular signaling pathways.
Biochemical and Physiological Effects:
The inhibition of CK2 by N-butyl-4-(2-ethoxyethoxy)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, CK2 inhibition by N-butyl-4-(2-ethoxyethoxy)benzamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neuronal cells, N-butyl-4-(2-ethoxyethoxy)benzamide has been shown to protect against oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-4-(2-ethoxyethoxy)benzamide in lab experiments is its selectivity for CK2, which allows for more precise investigation of the enzyme's role in various biological processes. However, one limitation of using N-butyl-4-(2-ethoxyethoxy)benzamide is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations of the compound to achieve the desired effect.
Orientations Futures
Future research directions for N-butyl-4-(2-ethoxyethoxy)benzamide may include investigating its potential as a therapeutic agent for cancer and neurological disorders, as well as exploring its interactions with other proteins and signaling pathways in the body. Additionally, further studies may be needed to optimize the synthesis and potency of N-butyl-4-(2-ethoxyethoxy)benzamide for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-butyl-4-(2-ethoxyethoxy)benzamide involves the reaction of 4-(2-ethoxyethoxy)benzoic acid with n-butylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-butyl-4-(2-ethoxyethoxy)benzamide has been used in various scientific research studies as a tool to investigate the role of certain biochemical pathways in the body. It has been shown to selectively inhibit the activity of the enzyme protein kinase CK2, which plays a crucial role in regulating cell growth and proliferation. N-butyl-4-(2-ethoxyethoxy)benzamide has also been used in studies investigating the role of CK2 in cancer, as well as in neurological disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
N-butyl-4-(2-ethoxyethoxy)benzamide |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
N-butyl-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C15H23NO3/c1-3-5-10-16-15(17)13-6-8-14(9-7-13)19-12-11-18-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,16,17) |
Clé InChI |
PDJQVPWLACOVSK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OCCOCC |
SMILES canonique |
CCCCNC(=O)C1=CC=C(C=C1)OCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B266955.png)


![2-{[4-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B266959.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)
![2,6-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266962.png)


![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)


